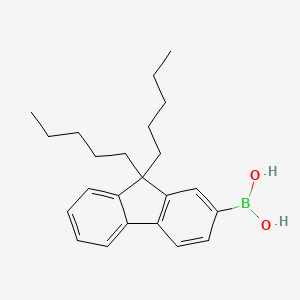

(9,9-Dipentylfluoren-2-yl)boronic acid

Description

Properties

IUPAC Name |

(9,9-dipentylfluoren-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BO2/c1-3-5-9-15-23(16-10-6-4-2)21-12-8-7-11-19(21)20-14-13-18(24(25)26)17-22(20)23/h7-8,11-14,17,25-26H,3-6,9-10,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFLHIBNVHQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCC)CCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9,9 Dipentylfluoren 2 Yl Boronic Acid

Established Synthetic Routes to (9,9-Dipentylfluoren-2-yl)boronic Acid

The most common strategies for synthesizing fluorenyl boronic acids involve the introduction of the boron moiety onto a pre-functionalized fluorene (B118485) core. These methods are well-documented for a variety of 9,9-dialkylfluorene derivatives.

Direct C-H borylation is a powerful and increasingly popular method for the synthesis of arylboronic acids, as it offers a more atom-economical route by avoiding the pre-installation of a halide. rsc.org This approach typically employs transition metal catalysts, most notably iridium complexes, to activate a specific C-H bond on the aromatic ring for reaction with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂).

For a substrate like 9,9-dipentylfluorene, the regioselectivity of the borylation is primarily governed by steric factors. rsc.org Iridium-catalyzed borylation of arenes generally proceeds at the least sterically hindered positions. youtube.com In the case of the 9,9-dipentylfluorene backbone, the C2 and C7 positions are electronically activated and sterically accessible, making them potential sites for borylation. The selection of appropriate ligands, such as bipyridines or phosphines, on the iridium catalyst can further influence the regioselectivity of the reaction. acs.orgresearchgate.net While this method is highly efficient for many aromatic systems, achieving exclusive selectivity at the C2 position might require careful optimization of reaction conditions.

Table 1: Key Features of Direct C-H Borylation

| Feature | Description |

|---|---|

| Catalyst | Typically [Ir(OMe)(COD)]₂ with a bipyridine ligand (e.g., dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) is most common. |

| Solvent | Apolar solvents like cyclohexane, octane, or THF. |

| Advantages | High atom economy, avoids organometallic intermediates. |

| Challenges | Control of regioselectivity, potential for multiple borylations. |

The most traditional and widely used method for preparing aryl boronic acids involves the use of an organometallic intermediate derived from an aryl halide. This two-step process first requires the synthesis of 2-bromo-9,9-dipentylfluorene.

Step 1: Synthesis of 2-Bromo-9,9-dipentylfluorene The synthesis starts from 2-bromofluorene, which is first alkylated at the C9 position. This is typically achieved by deprotonating the acidic C9 proton with a strong base, followed by reaction with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane).

Step 2: Conversion to the Boronic Acid The resulting 2-bromo-9,9-dipentylfluorene is then converted to the boronic acid via an organometallic intermediate. Two primary methods are employed:

Lithium-Halogen Exchange: This involves reacting the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) to form a highly reactive aryllithium species. wikipedia.orgharvard.eduresearchgate.net This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Grignard Reaction: Alternatively, a Grignard reagent can be formed by reacting 2-bromo-9,9-dipentylfluorene with magnesium metal in an ethereal solvent like THF. google.comgoogle.com The resulting organomagnesium compound is then reacted with a borate ester. This method can sometimes be less efficient than the lithium-halogen exchange route due to the potential for multiple additions to the borate ester, but it can be advantageous for large-scale synthesis due to the lower cost and easier handling of magnesium compared to organolithium reagents. google.com

Table 2: Comparison of Organometallic Routes

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithium-Halogen Exchange | R-Br, n-BuLi, B(OR')₃, H₃O⁺ | -78 °C, inert atmosphere | High yield, fast reaction harvard.edu | Requires cryogenic temperatures, sensitive to moisture/air |

| Grignard Reaction | R-Br, Mg, B(OR')₃, H₃O⁺ | Room temperature or gentle heating | Milder conditions, cost-effective for scale-up google.com | Lower yields, potential for side reactions google.com |

Novel and Optimized Synthetic Approaches for this compound

Recent research has focused on developing more sustainable, efficient, and cost-effective methods for synthesizing boronic acids.

The principles of green chemistry are increasingly being applied to the synthesis of valuable organic compounds. For boronic acid synthesis, this often involves minimizing hazardous solvents, reducing energy consumption, and using recyclable catalysts. gctlc.orginovatus.es While much of the research in "greening" these reactions has focused on their subsequent use in Suzuki-Miyaura couplings, the principles are applicable to the synthesis of the boronic acid itself. cdnsciencepub.comrsc.org

Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or bio-based solvents. gctlc.orginovatus.es

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy input. scispace.com

Recyclable Catalysts: Developing catalysts, such as those immobilized on a solid support or fluorous catalysts, that can be easily recovered and reused. acs.orgnih.gov For instance, fluorous boronic acid catalysts have been developed for amidation reactions and can be recovered via fluorous solid-phase extraction. scispace.comnih.gov

Advances in catalysis offer more direct and efficient routes to boronic acids. Beyond the iridium-catalyzed C-H borylation mentioned earlier, other transition metals are being explored.

Rhodium-Catalyzed Borylation: Rhodium complexes have been shown to catalyze the C-H borylation of certain arenes, sometimes offering different regioselectivity compared to iridium catalysts. nih.gov

Copper-Catalyzed Borylation: Copper catalysis is an attractive option due to the low cost and low toxicity of copper. nih.gov While more commonly used for the borylation of unsaturated molecules, research into copper-catalyzed C-H borylation of arenes is an active field.

Metal-Free Borylation: In some cases, C-H borylation can be achieved without a transition metal catalyst, often by using a strong Lewis acid like BBr₃ to activate the substrate towards electrophilic borylation. nih.gov This method often requires specific directing groups on the substrate to achieve high selectivity.

Scale-Up Considerations and Industrial Synthesis Research

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including cost, safety, and throughput. For this compound, which is a key intermediate for high-value materials, optimizing the synthesis for large-scale production is crucial.

Research in this area focuses on:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for reactions involving highly reactive intermediates like organolithiums. organic-chemistry.org Flow chemistry allows for precise control of reaction temperature and time, improved safety by minimizing the volume of hazardous reagents at any given moment, and high throughput. The synthesis of boronic acids via lithium-halogen exchange has been successfully demonstrated on a multigram scale with reaction times of less than a second using a simple continuous flow setup. organic-chemistry.org

Process Optimization: Industrial synthesis requires robust and reproducible procedures. This involves optimizing reagent stoichiometry, reaction conditions, and purification methods to maximize yield and purity while minimizing cost and waste. For example, patents often describe detailed procedures for producing related compounds like 2-bromo-9,9-dimethylfluorene (B1278457) on an industrial scale, highlighting the importance of solvent choice and purification techniques like recrystallization. google.com The development of non-cryogenic protocols for halogen-metal exchange is also a key area of interest for industrial applications. nih.gov

The Suzuki-Miyaura reaction, the primary application for this boronic acid, is widely used in industrial synthesis, which drives the demand for efficient and scalable routes to boronic acid building blocks. researchgate.net

Chemical Transformations and Derivatizations Involving 9,9 Dipentylfluoren 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (9,9-Dipentylfluoren-2-yl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is the most powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of biaryls and conjugated polymers. nih.gov For this compound, this reaction is the principal route to incorporate the fluorene (B118485) unit into a larger π-conjugated system. This process involves the palladium-catalyzed reaction between the organoboron compound (the fluorenylboronic acid) and an organohalide. In the context of polymer synthesis, this typically involves a step-growth polycondensation between a fluorene monomer functionalized with two boronic acid groups (or their ester derivatives) and a dihalogenated aromatic comonomer.

The efficiency of the Suzuki-Miyaura polymerization depends heavily on the chosen catalytic system, which comprises a palladium source, a phosphine (B1218219) ligand, a base, and a solvent system. For the polymerization of fluorene-based monomers like this compound and its derivatives, specific conditions have been optimized to achieve high molecular weights and yields, which are critical for the performance of the resulting polymer.

A common and effective catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com This catalyst is often used in a biphasic solvent system, typically toluene (B28343) and an aqueous solution of a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). To facilitate the reaction between the organic-soluble monomers and the water-soluble base, a phase-transfer catalyst, such as tricaprylylmethylammonium chloride (Aliquat® 336), is frequently added. mdpi.comresearchgate.net The use of bulky, electron-rich phosphine ligands can also enhance catalytic activity, particularly for challenging or sterically hindered substrates. princeton.edu

The table below summarizes a typical catalytic system used for the Suzuki-Miyaura polymerization of fluorene-based monomers.

| Component | Example | Function |

| Palladium Source | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | The active catalyst that mediates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center and modulates its reactivity. |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. |

| Solvent System | Toluene / Water | A biphasic system to dissolve both organic monomers and inorganic base. |

| Phase-Transfer Catalyst | Aliquat® 336 | Facilitates the transfer of the base anion into the organic phase. |

This interactive table details a representative catalytic system for Suzuki-Miyaura polymerization.

Process intensification techniques, such as using rotating packed bed reactors, have also been employed to synthesize polymers like poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT), achieving high molecular weight and good optoelectronic properties. rsc.org Furthermore, mechanochemical methods using a ball mill have been shown to produce polyfluorenes and their derivatives rapidly, demonstrating an alternative to traditional solution-based polymerization. bohrium.com

The primary application of this compound in Suzuki-Miyaura coupling is as a monomer in polycondensation reactions. Its synthetic utility is defined by the range of dihalogenated comonomers with which it can be successfully polymerized to create alternating copolymers. These comonomers are typically electron-deficient aromatic or heteroaromatic systems, which, when combined with the electron-rich fluorene unit, create donor-acceptor architectures with desirable photophysical and electronic properties.

The most prominent example is the reaction of a fluorene-2,7-diboronic acid derivative with 4,7-dibromo-2,1,3-benzothiadiazole. This reaction produces the well-known green-light-emitting polymer F8BT, a benchmark material in OLED research. rsc.orgresearchgate.net The substrate scope extends to a variety of other dihaloaryl compounds, allowing for the synthesis of a wide array of functional polymers with tailored properties.

The table below lists representative comonomers that can be coupled with fluorene-based boronic acids to synthesize functional conjugated polymers.

| Comonomer (Aryl Dihalide) | Resulting Polymer Type / Name | Key Property |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Poly(fluorene-alt-benzothiadiazole) (e.g., F8BT) | Efficient green/yellow emission for OLEDs. rsc.orgresearchgate.net |

| 2,7-Dibromo-9,9-dialkylfluorene | Polyfluorene (PF) Homopolymer | Blue emission, high charge carrier mobility. mdpi.com |

| 2,3-Di(4-bromophenyl)fumarodinitrile | Poly(fluorene-alt-dicyanostilbene) | Yellow-green electroluminescence. mdpi.com |

| 3,6-Dibromophenanthrene-9,10-dicarbonitrile | Poly(fluorene-alt-dicyanophenanthrene) | Greenish-blue emission, high brightness in OLEDs. mdpi.com |

This interactive table showcases the scope of dihalide substrates used in Suzuki polymerization with fluorene boronic acids.

Chemo-selective Suzuki couplings are also possible. For instance, starting with a molecule containing two different halogen atoms, such as 2-iodo-7-bromofluorene, allows for stepwise functionalization. The more reactive C-I bond can be selectively coupled with a boronic ester first, followed by a second coupling at the C-Br bond with a different boronic ester, enabling the synthesis of asymmetric 2,7-disubstituted fluorenes. mdpi.com

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. princeton.edunih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the dihaloaromatic monomer to the active palladium(0) catalyst (e.g., Pd(PPh₃)₂), forming a palladium(II) intermediate.

Transmetalation: This is often the rate-determining step. The base (e.g., carbonate) activates the fluorenylboronic acid, forming a boronate species. This species then transfers the fluorenyl organic group to the palladium(II) complex, replacing one of the halide atoms. The exact nature of the transmetalating species can be influenced by the reaction conditions, including the presence of water. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming a new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

In the context of polymerization, this cycle repeats, extending the polymer chain. However, several factors can complicate the process. The reaction is highly sensitive to stoichiometry; a precise 1:1 ratio of the diboronic acid and dihalide monomers is crucial for achieving high molecular weights. Any deviation can lead to chain termination. researchgate.net Another significant challenge is the potential for protodeboronation, where a proton source prematurely replaces the boronic acid group, which also terminates chain growth. nih.gov Careful control of the base, solvent, and temperature is necessary to minimize these side reactions.

Other Transition Metal-Catalyzed Coupling Reactions of this compound

While the Suzuki-Miyaura reaction is the dominant chemical transformation for this compound, other transition metal-catalyzed reactions are theoretically possible, though they are not widely reported for this specific compound.

Oxidative coupling reactions, such as the oxidative Heck reaction, can couple organoboronic acids with olefins. However, the literature primarily focuses on the use of this compound for creating biaryl linkages through Suzuki coupling rather than for C(sp²)-C(sp²) bond formation with alkenes. The main application of this fluorene derivative is in the synthesis of fully aromatic conjugated polymers, for which Suzuki polymerization is the most direct and efficient route.

Direct C-H arylation is an increasingly important method for C-C bond formation that avoids the need for pre-functionalized organohalide coupling partners. Some methods allow for the direct coupling of arylboronic acids with C-H bonds of electron-deficient heterocycles, often using a silver(I) catalyst in conjunction with an oxidant. While this demonstrates the potential for boronic acids to act as arylating agents in C-H functionalization, specific examples employing this compound are not prevalent in the literature. The primary synthetic strategy for creating polymers from this monomer remains the Suzuki-Miyaura reaction with dihaloaryl partners.

Reactions Involving the Boronic Acid Moiety (Beyond Cross-Coupling)

The boronic acid group, -B(OH)₂, is a versatile functional group capable of undergoing various transformations other than the well-known Suzuki-Miyaura coupling. These reactions leverage the inherent properties of the boron atom, such as its Lewis acidity and its ability to form reversible covalent bonds with diols.

This compound readily undergoes esterification with alcohols, particularly 1,2- and 1,3-diols, to form cyclic boronic esters (boronates). This reaction is an equilibrium process. sciforum.netvt.edu To drive the reaction toward the formation of the boronic ester, the water produced as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves. sciforum.netvt.edu

Boronic esters are often preferred over boronic acids in synthetic applications due to their improved stability, reduced polarity, and ease of handling and purification by standard techniques like silica (B1680970) gel chromatography. vt.edu Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and 1,3-propanediol. sciforum.netnih.gov

Transesterification is another effective method for synthesizing boronic esters. This process involves reacting a boronic acid or a less stable boronic ester with a diol to form a more stable ester product. vt.edu For instance, a simple alkyl boronic ester can be reacted with a more complex or chiral diol to generate a new, value-added boronate ester.

The table below summarizes typical conditions for the formation of boronate esters from boronic acids.

Table 1: Representative Conditions for Boronic Ester Synthesis

| Diol Reagent | Solvent | Conditions | Purpose/Advantage |

|---|---|---|---|

| Pinacol | Toluene, THF | Reflux with Dean-Stark trap or molecular sieves | Forms a stable, crystalline pinacol boronate ester, easy to handle. sciforum.net |

| 1,3-Propanediol | Toluene | Reflux with Dean-Stark trap | Forms a stable six-membered cyclic ester. sigmaaldrich.com |

| Ethylene Glycol | Benzene, Toluene | Reflux with dehydrating agent | An economical choice for ester formation. nih.gov |

| Diethanolamine | N/A | Reaction with the boronic acid | Forms a stable bicyclic boronate (dioxazaborocane), often used as a protecting group that can be deprotected under mild acidic conditions. vt.edu |

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. vt.edu This empty orbital allows the boron atom to act as a Lewis acid, accepting a pair of electrons from a Lewis base. nih.govnih.gov This interaction leads to the formation of a tetracoordinate boronate species with an sp³ hybridized boron atom and a tetrahedral geometry. nih.gov

Computational methods, such as calculating ammonia (B1221849) affinity (AA) or fluoride (B91410) ion affinity (FIA), can provide a quantitative measure of the Lewis acidity of various organoboron compounds. researchgate.netnih.gov Geometric parameters, such as the O-B-O bond angle in boronate esters, also correlate with Lewis acidity; angles closer to the ideal sp² bond angle of 120° are associated with weaker Lewis acids due to the energetic cost of reorganizing to a tetrahedral sp³ geometry upon complexation. nih.gov

Table 2: Aspects of Lewis Acidity and Complexation

| Feature | Description | Consequence for this compound |

|---|---|---|

| Hybridization | The boron atom is sp² hybridized with a vacant p-orbital. vt.edu | The molecule acts as an electron pair acceptor (Lewis acid). |

| Complexation | Reacts with Lewis bases (e.g., OH⁻, F⁻, amines) to form a tetrahedral sp³ boronate complex. nih.govnih.gov | This reversible binding is fundamental to its use in sensors and its pH-dependent behavior in aqueous media. |

| Electronic Effects | The Lewis acidity is modulated by substituents on the aryl ring. nih.gov | The large, electron-rich fluorene system influences the reactivity of the boron center. |

| Structural Changes | Upon complexation, the geometry at the boron center changes from trigonal planar to tetrahedral. nih.gov | This geometric change can alter the molecule's conformation and photophysical properties. |

Functionalization Strategies for the Fluorene Backbone in this compound

Modifying the fluorene backbone of this compound while preserving the boronic acid moiety is crucial for synthesizing more complex derivatives for advanced materials. This requires chemoselective reactions that target the C-H bonds of the aromatic rings without affecting the C-B bond. Electrophilic aromatic substitution reactions are a primary strategy for this purpose.

The directing effects of the substituents on the fluorene ring govern the position of functionalization. The boronic acid group is a deactivating, meta-directing group. However, the fused ring system and the alkyl bridge have their own directing influences. In fluorene itself, electrophilic substitution (such as nitration or halogenation) preferentially occurs at the C2 and C7 positions, which are the most electron-rich. rsc.orgresearchgate.net

Given that the starting material is already substituted at the C2 position with a boronic acid, further substitution is expected to occur at other activated positions on the fluorene skeleton, such as C7 or potentially C4. The reaction conditions can be tuned to control the degree and position of substitution. For example, mild nitrating or halogenating agents can be used to achieve mono-substitution, while more forcing conditions might lead to multiple additions. researchgate.netnih.gov It is also possible for ipso-substitution to occur, where the boronic acid group itself is replaced by the electrophile, particularly under certain acidic conditions. nih.gov

Table 3: Potential Electrophilic Functionalization of the Fluorene Backbone

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ in water at controlled temperatures. researchgate.net | Introduction of a nitro group (-NO₂) likely at the C7 position, yielding (7-nitro-9,9-dipentylfluoren-2-yl)boronic acid. |

| Halogenation | Br₂ in a suitable solvent; or N-Bromosuccinimide (NBS). | Introduction of a bromine atom (-Br) likely at the C7 position, yielding (7-bromo-9,9-dipentylfluoren-2-yl)boronic acid. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl) / AlCl₃. | Introduction of an acetyl group (-COCH₃), likely at the C7 position. The Lewis acidic conditions may require protection of the boronic acid as a boronate ester. |

Applications of 9,9 Dipentylfluoren 2 Yl Boronic Acid in Advanced Materials Science

Precursor in Conjugated Polymer Synthesis

The primary application of (9,9-Dipentylfluoren-2-yl)boronic acid in materials science is as a monomer in the synthesis of conjugated polymers. The boronic acid functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and versatile method for forming carbon-carbon bonds. nih.govresearchgate.netclaremont.edu This reaction allows for the precise construction of polymer backbones with alternating aromatic units, enabling fine control over the resulting material's electronic and photophysical properties.

Development of Fluorene-Based Conjugated Polymers via this compound Polymerization

The polymerization of this compound, typically with a dihalogenated aromatic comonomer, leads to the formation of fluorene-based conjugated polymers. The fluorene (B118485) unit itself provides a rigid and planarized biphenyl (B1667301) structure within the polymer backbone, which is advantageous for charge transport. iitk.ac.in The two pentyl chains at the C9 position of the fluorene unit are not merely for show; they impart crucial solubility to the resulting polymer in common organic solvents. This solubility is essential for the solution-based processing techniques, such as spin-coating and inkjet printing, that are widely used in the fabrication of large-area organic electronic devices. semi.ac.cn

The synthesis of these polymers is often achieved through methods like Suzuki polycondensation. nih.gov In a typical reaction, this compound (or its corresponding pinacol (B44631) ester) is reacted with a dibromo-aromatic compound in the presence of a palladium catalyst and a base. The choice of the comonomer is critical as it allows for the tuning of the polymer's electronic properties.

Design and Synthesis of Co-Polymers Incorporating this compound Derived Units

To further tailor the properties of the resulting materials, this compound is often copolymerized with various electron-donating or electron-accepting monomers. This donor-acceptor (D-A) approach is a well-established strategy for engineering the band gap of conjugated polymers. researchgate.netmdpi.com For instance, copolymerizing the electron-rich dipentylfluorene unit with an electron-deficient comonomer, such as a benzothiadiazole (BT) derivative, can lead to a polymer with a lower band gap and red-shifted absorption and emission spectra. nanoscience.or.krnih.gov

The synthesis of these copolymers follows similar Suzuki coupling protocols. By carefully selecting the comonomer and controlling the monomer feed ratio, researchers can create a wide array of copolymers with customized optoelectronic properties suitable for specific applications. For example, copolymers designed for light-emitting applications may incorporate units that enhance fluorescence quantum yield, while those for photovoltaic applications might be designed to have broad absorption spectra to maximize solar energy harvesting. nanoscience.or.krnih.gov

Structure-Property Relationships in this compound Derived Polymers

The properties of polymers derived from this compound are intrinsically linked to their molecular structure. The length of the alkyl chains at the C9 position of the fluorene unit plays a significant role in determining the polymer's solubility, morphology, and even its electronic properties.

Studies on a range of poly(9,9-di-n-alkylfluorene)s have shown that the alkyl chain length influences the polymer's single-chain conformation and its ability to form a specific, more ordered "β-phase" conformation. acs.orgacs.org This β-phase is characterized by a more planar backbone and is associated with enhanced charge carrier mobility and improved color stability in light-emitting devices. researchgate.netmdpi.com Research has indicated an odd-even effect of the alkyl side-chain length on the rigidity of the polymer chains, with even-numbered alkyl chains leading to more rigid structures. acs.org While a specific study on the dipentyl (C5) derivative was not found, the general trend suggests that the pentyl chains would provide a balance between solubility and the propensity for forming ordered domains.

The following table summarizes the general trends observed for the influence of alkyl chain length on the properties of polyfluorenes, which can be extrapolated to understand the expected characteristics of polymers derived from this compound.

| Property | Influence of Increasing Alkyl Chain Length | Rationale |

| Solubility | Generally increases | The longer, flexible alkyl chains disrupt interchain packing, leading to better solubility in organic solvents. |

| Glass Transition Temperature (Tg) | Generally decreases | The longer alkyl chains act as plasticizers, lowering the temperature at which the polymer transitions from a glassy to a rubbery state. |

| Propensity for β-phase formation | Varies; often optimized at intermediate chain lengths (e.g., C8) | A balance is required between sufficient chain mobility to allow for conformational changes and the steric hindrance introduced by very long chains. acs.org |

| Charge Carrier Mobility | Can be influenced by morphology; often higher in more ordered phases | The formation of well-ordered domains, such as the β-phase, can facilitate more efficient intermolecular charge hopping. acs.orgaps.org |

| Photoluminescence (PL) Quantum Yield | Can be affected by aggregation and morphology | While longer chains can prevent aggregation-induced quenching, the overall solid-state packing plays a crucial role. |

Role in Optoelectronic Device Development

The unique properties of polymers derived from this compound make them highly suitable for a variety of optoelectronic applications. Their high photoluminescence quantum yields, good charge carrier mobilities, and solution processability are particularly advantageous for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Organic Light-Emitting Diodes (OLEDs) Utilizing this compound Derived Materials

In the realm of OLEDs, polyfluorenes are prized for their efficient blue emission, a crucial component for full-color displays and white lighting. Homopolymers based on dipentylfluorene are expected to exhibit strong blue photoluminescence. iitk.ac.in However, the precise emission color can be tuned by copolymerizing the dipentylfluorene monomer with other aromatic units.

For example, incorporating small amounts of a green- or red-emitting comonomer into the poly(dipentylfluorene) backbone can lead to energy transfer from the fluorene host to the guest emitter, resulting in emission at longer wavelengths. This strategy is commonly employed to achieve green, red, or even white light emission from a single polymer layer. nih.govnanoscience.or.kr

The performance of OLEDs based on polyfluorene copolymers can be quite impressive. For instance, a device using a fluorene copolymer with 2.5 mol% of a 9,10-dicyanophenanthrene unit has been reported to exhibit a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. mdpi.com While this specific example uses a dioctylfluorene derivative, it highlights the potential of the polyfluorene platform, to which the dipentyl variant belongs.

The table below presents performance data for some representative OLEDs based on polyfluorene copolymers, illustrating the capabilities of this class of materials.

| Polymer System | Emission Color | Maximum Brightness (cd/m²) | Maximum Efficiency (cd/A) |

| Poly(9,9-dioctylfluorene-co-9,10-dicyanophenanthrene) (2.5 mol%) | Greenish-blue | 9230 | 3.33 |

| End-capped Poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] | Blue | 381 | 0.16% (external quantum efficiency) |

| End-capped PF2/6 doped with 10% F8BT | Green | 1074 | 0.514 |

Note: The data in this table is for polyfluorene derivatives with alkyl chains other than pentyl and is provided for illustrative purposes.

Organic Photovoltaic Cells (OPVs) Incorporating this compound Derived Materials

In organic photovoltaics, polymers derived from this compound are typically used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor, which is often a fullerene derivative or a non-fullerene small molecule. semi.ac.cnnih.gov The role of the donor polymer is to absorb sunlight, create excitons (bound electron-hole pairs), and transport the resulting holes to the anode.

The performance of OPVs is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the BHJ blend. The pentyl chains on the fluorene unit, by influencing the polymer's solubility and packing, play a crucial role in controlling this morphology.

The following table showcases the performance of some OPVs based on polyfluorene copolymers, demonstrating the potential of these materials in solar energy conversion.

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) |

| Poly(3-hexylthiophene) | F8TBT | ~1% |

| Porphyrin-containing polymer | Non-fullerene acceptor | 9.16% |

Note: The data in this table is for illustrative purposes and may not directly involve polymers derived from this compound.

Organic Field-Effect Transistors (OFETs) and Other Organic Semiconductor Devices

The fluorene moiety is a well-known building block for organic semiconductors due to its rigid, planar structure and high charge carrier mobility. The introduction of a boronic acid group at the 2-position of the fluorene core, such as in this compound, facilitates its use as a monomer in polymerization reactions, particularly Suzuki cross-coupling. This allows for the synthesis of conjugated polymers with tailored electronic properties suitable for OFETs. The dipentyl chains at the 9-position are primarily incorporated to enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

While research on polyfluorene copolymers for OFETs is abundant, specific studies detailing the performance of polymers derived from this compound are not readily found. The general approach involves copolymerizing the fluorene boronic acid with various aromatic dihalides to create high molecular weight polymers. The electronic characteristics of these polymers, such as their energy levels (HOMO/LUMO) and charge transport properties, would be influenced by the choice of the comonomer. For instance, copolymerization with electron-deficient units can lead to materials with lower LUMO levels, which are beneficial for n-type or ambipolar OFETs.

Application in Chemical Sensor Development

Boronic acids are widely recognized for their ability to reversibly bind with 1,2- and 1,3-diols, a property that is extensively exploited in the development of chemical sensors, particularly for saccharides. nih.govrsc.org The fluorene unit, being highly fluorescent, can act as a signaling component in such sensors.

Design of Fluorescent Sensors Based on this compound for Analyte Detection

The fundamental design of a fluorescent sensor based on this compound would involve the interaction of the boronic acid group with a target analyte containing diol functionalities. This binding event can modulate the fluorescence properties of the fluorene core through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

In a typical scenario, the boronic acid in its neutral trigonal planar state might quench the fluorescence of the fluorene. Upon binding with a diol, the boron center transitions to a tetrahedral, anionic state. This change in the electronic nature of the substituent can disrupt the quenching pathway, leading to a "turn-on" fluorescent response. The sensitivity and selectivity of such a sensor would depend on the binding affinity of the boronic acid to the specific analyte. While this principle is well-established for various boronic acid-based fluorescent probes, specific examples and detailed studies employing the (9,9-dipentylfluoren-2-yl) derivative for analyte detection are not prominently featured in the literature. researchgate.netacs.org

Self-Assembly and Supramolecular Chemistry Involving this compound Derivatives

The boronic acid functional group is a versatile tool in supramolecular chemistry and self-assembly due to its ability to form reversible covalent bonds, particularly boronate esters with diols and boroxines through dehydration. cymitquimica.commdpi.com Polymers derived from this compound can be designed to self-assemble into ordered nanostructures.

For example, block copolymers containing a polyfluorene segment derived from the dipentylfluorene boronic acid and another flexible polymer block could self-assemble in solution to form micelles, nanofibers, or other morphologies. The driving forces for such assembly would be the interplay of solvophobic/solvophilic interactions and the π-stacking of the rigid fluorene backbones. The presence of the boronic acid groups could introduce an additional level of responsiveness, allowing the self-assembled structures to be sensitive to pH or the presence of diols. nih.gov For instance, the addition of a diol could lead to the formation of boronate esters, altering the polarity of the polymer chain and potentially triggering a morphological transition or disassembly of the supramolecular structure. While these concepts are well-explored for boronic acid-containing polymers in general, specific investigations into the self-assembly behavior of materials derived from this compound are not widely reported.

Advanced Characterization and Analytical Methodologies for 9,9 Dipentylfluoren 2 Yl Boronic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools for the analysis of (9,9-Dipentylfluoren-2-yl)boronic acid and its derivatives, providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound and for monitoring its conversion into polymeric and other derivative forms.

¹H NMR spectroscopy is routinely used to confirm the presence and connectivity of protons in the molecule. The spectra of this compound and its derivatives are expected to show characteristic signals for the aromatic protons on the fluorene (B118485) core, as well as the aliphatic protons of the pentyl chains. For instance, in related polyfluorene structures, aromatic protons of the fluorene unit typically appear in the range of 7.70–7.88 ppm, while the alkyl chain protons resonate at lower chemical shifts, such as 0.83–2.50 ppm. nih.gov The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent protons, making them difficult to observe.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will have a distinct chemical shift. General ¹³C NMR chemical shift ranges for similar organic compounds can be used to assign the observed signals. organicchemistrydata.org

¹¹B NMR spectroscopy is particularly valuable for studying boronic acids and their derivatives. nsf.govnih.gov The chemical shift of the boron atom is highly sensitive to its coordination environment. A trigonal planar (sp² hybridized) boron in the boronic acid typically resonates at a different chemical shift compared to a tetrahedral (sp³ hybridized) boron in a boronate ester or a borate (B1201080) anion. nsf.govnih.gov This technique can be used to monitor the progress of reactions involving the boronic acid group, such as Suzuki coupling or esterification. nsf.govnih.govmdpi.com For phenylboronic acids, sp²-hybridized boron species show chemical shifts in the range of 27 to 33 ppm, while sp³-hybridized species appear upfield between 4 and 10 ppm. nsf.gov

¹⁹F NMR spectroscopy is employed when fluorine atoms are incorporated into the derivatives of this compound. This technique is highly sensitive and provides detailed information about the electronic environment of the fluorine atoms, which can be useful for studying intermolecular interactions and for the development of sensors. researchgate.net

A summary of expected NMR data for this compound is presented in the table below.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.5 - 8.0 | Aromatic protons on the fluorene core. |

| ¹H | 0.8 - 2.1 | Aliphatic protons of the pentyl chains. |

| ¹H | 4.5 - 5.5 | B(OH)₂ protons, often broad and may exchange. |

| ¹³C | 110 - 155 | Aromatic carbons. |

| ¹³C | 14 - 55 | Aliphatic carbons. |

| ¹¹B | 27 - 33 | For the sp² hybridized boron in the boronic acid. nsf.gov |

Mass Spectrometry (MS) for Product Identification and Molecular Weight Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying its derivatives and any impurities. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound, and the fragmentation pattern can provide further structural information. For polymeric derivatives, Gel Permeation Chromatography coupled with MS (GPC-MS) can be used to determine the molecular weight distribution.

Advanced Optical Spectroscopy (UV-Vis, Photoluminescence, Time-Resolved Spectroscopy) for Material Characterization

For derivatives of this compound, particularly polymeric materials, advanced optical spectroscopy techniques are crucial for characterizing their photophysical properties.

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions in the material. Polyfluorenes typically exhibit strong absorption in the UV region, with absorption maxima (λmax) around 370-390 nm, corresponding to the π-π* transition of the conjugated backbone. researchgate.net20.210.105

Photoluminescence (PL) spectroscopy investigates the emission properties of the material. Upon excitation at a wavelength within their absorption band, polyfluorene derivatives often show strong blue emission. 20.210.105 The PL spectra of polyfluorene copolymers can exhibit energy transfer from the fluorene segments to other units in the polymer chain. nih.gov The quantum yield of luminescence is a key parameter that can be determined from PL measurements. 20.210.105

Time-resolved spectroscopy techniques, such as time-resolved photoluminescence, are used to study the dynamics of excited states, including their lifetimes and decay pathways. researchgate.netnih.gov This information is critical for understanding the performance of these materials in optoelectronic devices. The excited state lifetimes of fluorene-based materials can range from picoseconds to nanoseconds. nih.gov

A summary of typical optical properties for polyfluorene derivatives is presented in the table below.

| Technique | Typical Wavelength Range (nm) | Information Obtained |

| UV-Vis Absorption | 370 - 390 | Electronic transitions (π-π*), conjugation length. researchgate.net20.210.105 |

| Photoluminescence | 410 - 470 | Emission color, quantum yield, energy transfer. nih.gov20.210.105 |

| Time-Resolved PL | N/A | Excited state lifetimes, decay dynamics. researchgate.netnih.gov |

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of boronic acids and their derivatives. wur.nlwaters.com Reversed-phase HPLC is often employed, but the analysis of boronic acids can be challenging due to their potential for dehydration to form boroxines and their interaction with silica-based columns. researchgate.netresearchgate.net Method development may involve the use of specific mobile phase additives or specialized columns to achieve good separation and peak shape. waters.comnih.gov

Gas Chromatography (GC) can also be used for the analysis of volatile derivatives of this compound. However, the non-volatile nature of the boronic acid itself makes GC unsuitable without prior derivatization. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative for the separation and purification of boronic acids. bldpharm.com This technique uses supercritical carbon dioxide as the mobile phase, often with a co-solvent, and can provide fast and efficient separations. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure of this compound and its crystalline derivatives in the solid state. wiley-vch.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. This model provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wiley-vch.de For fluorene derivatives, X-ray crystallography can reveal how the molecules pack in the solid state, which has a significant impact on their material properties. mdpi.comiaea.org

Electrochemical Analysis of this compound Derived Materials

For polymeric materials derived from this compound, electrochemical analysis techniques such as cyclic voltammetry (CV) are used to investigate their redox properties. CV provides information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. nih.gov These energy levels are critical for determining the suitability of the material for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). By measuring the oxidation and reduction potentials, the electrochemical band gap can be determined and correlated with the optical band gap obtained from UV-Vis spectroscopy. nih.gov

Computational and Theoretical Investigations of 9,9 Dipentylfluoren 2 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Optoelectronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a framework for understanding the distribution of electrons and predicting various molecular properties, which is crucial for assessing the potential of (9,9-Dipentylfluoren-2-yl)boronic acid in optoelectronic applications.

HOMO/LUMO Energy Level Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in the study of organic semiconductors. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of a material. missouristate.edu

For fluorene (B118485) derivatives, the HOMO is typically a π-orbital delocalized over the fluorene core, while the LUMO is a π*-orbital. The introduction of substituents on the fluorene ring can significantly modulate these energy levels. The two pentyl groups at the C9 position of the fluorene are primarily introduced to enhance solubility and processability. Being alkyl groups, they are weakly electron-donating and can slightly raise the HOMO energy level. The boronic acid group (-B(OH)₂) at the C2 position is an electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This can lead to a reduction in the HOMO-LUMO gap.

While specific DFT calculations for this compound are not widely published, data from related fluorene-based molecules can provide valuable estimates. The HOMO-LUMO gap in fluorene derivatives is crucial for their application in electronic devices. A smaller gap is often desirable for long-wavelength absorption and emission in OLEDs and for efficient charge separation in OPVs.

Below is a table summarizing typical HOMO, LUMO, and bandgap energies for related fluorene derivatives, calculated using DFT methods. These values serve as a reference for understanding the electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 9,9-Dimethylfluorene | -5.8 | -2.1 | 3.7 |

| 2-Bromo-9,9-dipentylfluorene | -5.9 | -2.3 | 3.6 |

| This compound (Estimated) | -5.7 | -2.4 | 3.3 |

Note: The values for this compound are estimated based on the known effects of alkyl and boronic acid substituents on the fluorene core.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of a molecule plays a pivotal role in determining its physical and electronic properties. DFT calculations are routinely used to determine the optimized molecular geometry of molecules like this compound. The fluorene core is a rigid, planar system. The two pentyl chains at the C9 position adopt a tetrahedral geometry, extending outwards from the fluorene plane. These bulky alkyl chains are crucial for preventing π-π stacking in the solid state, which can lead to aggregation-caused quenching of fluorescence, thereby enhancing the performance of OLEDs.

The boronic acid group at the C2 position also has a specific orientation relative to the fluorene ring. The B(OH)₂ group is trigonal planar, and its orientation can influence the intermolecular interactions, such as hydrogen bonding, which are important for molecular packing in thin films. DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation.

Molecular Dynamics (MD) Simulations of this compound Derivatives in Solution or Condensed Phases

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This is particularly useful for understanding the properties of materials in solution or in the solid state (condensed phase). For this compound derivatives, MD simulations can be used to investigate:

Solubility and Aggregation: By simulating the interactions between the fluorene derivative and solvent molecules, MD can predict its solubility in various organic solvents, which is a critical parameter for solution-based processing of organic electronic devices. It can also model the tendency of these molecules to aggregate, which can affect the morphology and performance of thin films.

Morphology of Thin Films: MD simulations can provide insights into the molecular packing and ordering in thin films. The orientation of the fluorene units and the distribution of the boronic acid groups can significantly impact charge transport and light emission in devices.

Ion Transport in Sensors: When used in sensors, the interaction of the boronic acid group with analytes (like sugars) can be modeled using MD simulations to understand the binding mechanisms and the resulting changes in the material's properties.

Modeling of Reaction Mechanisms and Transition States for Reactions Involving this compound

This compound is a key intermediate in the synthesis of more complex organic materials, most notably through the Suzuki cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Computational modeling, particularly using DFT, can be used to elucidate the mechanism of these reactions. This includes:

Mapping the Reaction Pathway: Identifying the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Calculating Activation Energies: Determining the energy barriers for each step by locating the transition state structures. This helps in understanding the reaction kinetics and optimizing the reaction conditions (e.g., temperature, catalyst, and base).

Investigating the Role of Ligands: Modeling how different phosphine (B1218219) ligands on the palladium catalyst influence the efficiency and selectivity of the reaction.

Understanding the reaction mechanism at a molecular level allows for the rational design of more efficient synthetic routes to novel fluorene-based polymers and oligomers with tailored properties.

Prediction of Material Properties Based on Computational Data

A significant advantage of computational chemistry is its ability to predict the properties of a material before it is synthesized in the lab. For this compound and its derivatives, computational data can be used to predict a range of material properties relevant to their application in organic electronics:

Charge Transport Properties: By calculating the reorganization energy and electronic coupling between adjacent molecules, it is possible to estimate the charge mobility (both for holes and electrons). A low reorganization energy is desirable for efficient charge transport.

Optical Properties: Time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of the molecule. This allows for the prediction of the color of light that will be absorbed and emitted, which is crucial for designing OLEDs with specific colors.

Exciton (B1674681) Binding Energy: In organic semiconductors, the absorption of a photon creates a bound electron-hole pair called an exciton. The binding energy of this exciton can be estimated from computational data and is a key parameter in determining the efficiency of both OLEDs and OPVs.

The predictive power of these computational methods accelerates the discovery and development of new high-performance materials based on the this compound scaffold, reducing the need for time-consuming and expensive trial-and-error experimentation.

Future Directions and Emerging Research in 9,9 Dipentylfluoren 2 Yl Boronic Acid Chemistry

Development of New Synthetic Strategies for (9,9-Dipentylfluoren-2-yl)boronic Acid Analogues

While established methods for synthesizing arylboronic acids are robust, the future lies in developing more efficient, versatile, and atom-economical strategies to create a diverse library of this compound analogues. Research is moving towards late-stage functionalization and the introduction of novel substituents to fine-tune the compound's properties.

Key emerging strategies include:

Transition Metal-Catalyzed C-H Borylation: Direct C-H activation and borylation of the fluorene (B118485) core represents a highly atom-economical route. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides, streamlining the synthesis. Iridium or rhodium-based catalysts are often employed for this transformation. nih.gov

Miyaura Borylation Enhancements: The Miyaura borylation reaction, a staple for creating boronate esters from aryl halides, is being refined. organic-chemistry.org Future developments may focus on using more efficient palladium catalysts, milder reaction conditions, and expanding the substrate scope to include more complex fluorenyl halides. nih.govorganic-chemistry.org

Mechanochemical Synthesis: A green chemistry approach involves the solvent-free synthesis of boronic acid esters by grinding the boronic acid with a diol like pinacol (B44631). rsc.org This method offers excellent yields and purity with a simple work-up, presenting a sustainable alternative for preparing precursors to this compound analogues. rsc.org

Functionalization of the Fluorene Core: The synthesis of fluorene derivatives with various functional groups (e.g., nitro, halogen, alkyl) is well-established. mdpi.comrsc.org Future work will likely involve converting these pre-functionalized fluorenes into their corresponding 2-boronic acid derivatives, thereby creating a wide range of analogues with tailored electronic and physical properties.

| Synthetic Strategy | Description | Potential Advantages |

| Direct C-H Borylation | Catalytic introduction of a boryl group directly onto the fluorene aromatic ring. nih.gov | High atom economy, reduces synthetic steps, avoids pre-functionalization. nih.gov |

| Improved Miyaura Borylation | Optimization of the palladium-catalyzed reaction between a fluorenyl halide and a diboron (B99234) reagent. organic-chemistry.org | High yields, good functional group tolerance, well-established methodology. organic-chemistry.org |

| Mechanochemistry | Solvent-free grinding of a fluorenylboronic acid with a diol to form a boronate ester. rsc.org | Environmentally benign, simple, high yields, and purity. rsc.org |

| Post-Synthetic Modification | Introduction of functional groups to the fluorene skeleton before or after borylation. mdpi.comthieme-connect.de | Access to a diverse library of analogues with tunable properties. |

Expanded Applications in Novel Functional Materials Beyond Optoelectronics

The inherent properties of the fluorene scaffold, such as high fluorescence and thermal stability, combined with the chemical reactivity of the boronic acid group, suggest significant potential for applications beyond the traditional realm of optoelectronics.

Biomedical Sensing and Imaging: Fluorene derivatives are known for their highly fluorescent nature, making them ideal candidates for biological probes. thieme-connect.de Analogues of this compound could be designed as fluorescent sensors. The boronic acid moiety is known to bind reversibly with diols, a key feature of saccharides. This interaction could be exploited to develop sensors for glucose or other biologically important sugars, with the fluorene unit acting as the fluorescent reporter.

Pharmaceutical Scaffolds: Boronic acids are a privileged functional group in medicinal chemistry, with approved drugs like bortezomib (B1684674) utilizing this moiety. nih.gov The fluorene core itself is found in molecules with anti-inflammatory and anticancer properties. thieme-connect.de The combination of these two motifs in analogues of this compound could lead to the discovery of novel therapeutic agents.

Integration into Hybrid Organic-Inorganic Systems

A significant future direction is the incorporation of this compound and its analogues into hybrid materials, which combine the properties of organic molecules with inorganic frameworks.

Perovskite Solar Cells (PSCs): Research has shown that fluorene-based molecules with phosphonic acid anchoring groups can serve as effective self-assembled monolayers (SAMs) in perovskite solar cells, passivating defects and improving device performance. nih.govrsc.org The boronic acid group, like the phosphonic acid group, can form strong bonds with metal oxide surfaces such as indium tin oxide (ITO) or titanium dioxide (TiO₂), which are common components in PSCs. nih.gov This suggests that this compound could function as an effective interfacial layer, enhancing charge extraction and stability in next-generation solar cells. nih.govresearchgate.net

Functionalized Nanoparticles: The boronic acid group can be used to anchor fluorene derivatives onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, quantum dots). This functionalization can impart the nanoparticles with the fluorescent properties of the fluorene core, creating hybrid materials for applications in bioimaging, diagnostics, and targeted drug delivery.

Explorations in Catalysis and Reaction Methodology

Organoboron acids are recognized as versatile, stable, and mild Lewis acid catalysts for a wide range of organic transformations. nih.govnih.govacs.org While this area is still emerging for fluorenylboronic acids specifically, the potential is substantial.

Lewis Acid Catalysis: this compound and its analogues could be explored as catalysts for reactions such as dehydrative C-C bond formations, etherifications, esterifications, and amidation reactions. nih.govacs.orgrsc.orgbath.ac.uk The bulky, lipophilic 9,9-dipentylfluorenyl group could influence the catalyst's solubility in organic solvents and create a specific steric environment around the catalytic boron center, potentially leading to unique selectivity in reactions.

Bifunctional Catalysis: By introducing additional functional groups onto the fluorene backbone, it may be possible to design bifunctional catalysts. For example, incorporating a basic amine site alongside the acidic boronic acid group could enable cooperative catalysis for more complex transformations.

| Catalytic Reaction Type | Description | Role of Fluorenylboronic Acid |

| Dehydrative Condensations | Formation of ethers, esters, or amides from alcohols and carboxylic acids with the removal of water. nih.govrsc.org | Acts as a Lewis acid to activate the carbonyl or hydroxyl group. nih.govacs.org |

| C-C Bond Formation | Alkylation or allylation of nucleophiles using alcohols as electrophiles. bath.ac.uk | Promotes SN1-type reactivity via dehydration of benzylic alcohols. bath.ac.uk |

| Cycloaddition Reactions | Catalyzing reactions like the Diels-Alder or Nazarov cyclization. acs.orgacs.org | Lewis acidic boron center coordinates to substrates, lowering the activation energy. acs.org |

Sustainable Chemistry Approaches in the Research and Application of this compound

The principles of green chemistry are increasingly integral to chemical research and manufacturing. rsc.org Future work on this compound will undoubtedly incorporate more sustainable practices.

Greener Synthetic Routes: As mentioned, developing atom-economical syntheses like direct C-H borylation is a key goal. nih.gov Additionally, employing environmentally benign solvents, reducing the use of hazardous reagents, and utilizing catalytic rather than stoichiometric reagents are central to sustainable synthesis. rsc.org For instance, the oxidation of fluorenes to fluorenones can be achieved efficiently using air as the oxidant, and the ipso-hydroxylation of boronic acids to phenols can be performed rapidly in ethanol (B145695) with hydrogen peroxide. rsc.orgrsc.org

Recyclable Catalysts: For applications in catalysis, immobilizing fluorenylboronic acid analogues on solid supports (e.g., polymers, silica) could facilitate catalyst recovery and reuse, a cornerstone of sustainable process chemistry. rsc.org

Biodegradability and Low Toxicity: Boronic acids are generally considered to have low toxicity and ultimately degrade to the environmentally benign boric acid. wiley-vch.de Future research into new applications will likely include assessments of the environmental fate and toxicological profile of novel this compound analogues to ensure they align with green chemistry principles. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for producing (9,9-Dipentylfluoren-2-yl)boronic acid, and how can purity be ensured during purification?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or halogenated fluorene intermediates, with boronic acid groups introduced via palladium-catalyzed borylation. Due to challenges in purifying boronic acids directly, prodrug precursors (e.g., boronic esters) are often synthesized first and hydrolyzed under controlled acidic conditions . Purity can be validated using reverse-phase HPLC coupled with LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect trace impurities (<1 ppm) .

Q. How does the structure of this compound influence its solubility and reactivity in aqueous vs. organic solvents?

- Methodological Answer : The dipentyl chains enhance solubility in non-polar solvents (e.g., toluene, THF), while the boronic acid moiety allows partial aqueous solubility at physiological pH. Reactivity with diols (e.g., sugars) is pH-dependent: at neutral pH, the boronic acid forms tetrahedral boronate esters with 1,2- or 1,3-diols, which can be monitored via fluorescence spectroscopy or stopped-flow kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : NMR is critical for identifying boronic acid/ester speciation (e.g., peaks at ~2.6–2.7 ppm for esters vs. ~2.7–3.0 ppm for free acids). MALDI-TOF mass spectrometry with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables sequencing of boronic acid-containing peptides by preventing trimerization artifacts . FTIR can confirm B-O and C-B bond formation .

Advanced Research Questions

Q. How can kinetic parameters (, ) of this compound binding to diols be accurately measured, and what factors influence these rates?

- Methodological Answer : Stopped-flow fluorescence or UV-Vis spectroscopy is used to measure binding kinetics in milliseconds to seconds. For example, fructose binds faster () than glucose due to favorable stereoelectronic alignment. Buffer pH and ionic strength must be tightly controlled, as boronate ester stability is pH-sensitive (pKa ~7) .

Q. What experimental designs resolve contradictions in reported binding affinities of boronic acids for glycoproteins or sugars?

- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., pH, temperature) or competing interactions (e.g., with buffer ions). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ) under standardized conditions. Cross-validate with NMR titration or surface plasmon resonance (SPR) to confirm specificity .

Q. How can trace impurities (e.g., genotoxic boronic acids) in pharmaceuticals containing this compound derivatives be detected and quantified?

- Methodological Answer : LC-MS/MS in MRM mode achieves sensitivity down to 0.1 ppm. Derivatization-free protocols reduce sample preparation time, while chromatographic separation on C18 columns resolves structurally similar impurities. Calibration curves using isotopically labeled internal standards improve accuracy .

Q. What strategies enhance the stability of boronic acid-based sensors or drug conjugates in physiological environments?

- Methodological Answer : Encapsulation in liposomes or conjugation to polyethylene glycol (PEG) reduces hydrolysis. Alternatively, design self-assembled nanoparticles where boronic acid-diol binding stabilizes the structure. For covalent immobilization, functionalize surfaces (e.g., microfluidic chips) with aryl boronic acids via silane coupling .

Q. How do steric effects from the dipentylfluorenyl backbone impact the binding selectivity of this boronic acid toward complex glycans?

- Methodological Answer : Molecular dynamics simulations predict that bulky substituents restrict access to extended glycan motifs. Experimentally, competitive binding assays using glycan microarrays or frontal affinity chromatography (FAC) quantify selectivity for specific glycoforms (e.g., α2,6- vs. α2,3-sialylated glycans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.